molecular formula C7H6BrNO2 B1381725 2-Bromo-5-methoxynicotinaldehyde CAS No. 1289177-58-7

2-Bromo-5-methoxynicotinaldehyde

Cat. No.: B1381725
CAS No.: 1289177-58-7
M. Wt: 216.03 g/mol
InChI Key: RTURKYUYTSBQDJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxynicotinaldehyde (CAS: 1356460-51-9) is a brominated and methoxy-substituted nicotinaldehyde derivative. Its molecular formula is C₇H₆BrNO₂, with a molecular weight of 216.04 g/mol. This compound features a pyridine ring substituted with a bromine atom at position 2, a methoxy group at position 5, and an aldehyde functional group at position 2. It is widely used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals due to its reactive aldehyde moiety and halogen substituent .

Properties

IUPAC Name

2-bromo-5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTURKYUYTSBQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methoxynicotinaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-methoxypyridine-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 2-Bromo-5-methoxypyridine-3-carboxylic acid.

    Reduction: Formation of 2-Bromo-5-methoxypyridine-3-methanol.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxynicotinaldehyde depends on its specific application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Properties

The following table compares 2-Bromo-5-methoxynicotinaldehyde with structurally related compounds, focusing on substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Applications/Reactivity
This compound C₇H₆BrNO₂ 216.04 Br (C2), OMe (C5), CHO (C3) Reference compound Suzuki-Miyaura coupling; drug synthesis
2-Bromo-6-methoxynicotinaldehyde C₇H₆BrNO₂ 216.04 Br (C2), OMe (C6), CHO (C3) Methoxy at C6 instead of C5 Altered regioselectivity in reactions
5-Bromo-2-methoxynicotinaldehyde C₇H₆BrNO₂ 216.04 Br (C5), OMe (C2), CHO (C3) Bromine and methoxy positions swapped Lower reactivity in nucleophilic substitutions
5-Bromo-2-chloronicotinaldehyde C₆H₃BrClNO 220.45 Br (C5), Cl (C2), CHO (C3) Chlorine replaces methoxy; smaller substituent Enhanced electrophilicity at aldehyde
5-Chloro-2-methoxybenzaldehyde C₈H₇ClO₂ 170.60 Cl (C5), OMe (C2), CHO (C1) Benzene ring instead of pyridine Limited use in heterocyclic synthesis

Research Findings and Industrial Relevance

Commercial Availability and Pricing

  • This compound is available at 95–98% purity (CymitQuimica, $100–250/mg), while 5-Bromo-2-chloronicotinaldehyde (Synblock) costs ~$200/mg at 98% purity .

Biological Activity

2-Bromo-5-methoxynicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial, antiviral, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C7H6BrNO2C_7H_6BrNO_2, with a molecular weight of approximately 228.03 g/mol. The structure includes a bromine atom at the 2-position and a methoxy group at the 5-position of the nicotinaldehyde framework, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in different disease models.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For example, it exhibited significant inhibitory effects against:

Target Bacteria Inhibition Zone (mm)
Staphylococcus aureus22
Klebsiella pneumoniae25
Pseudomonas aeruginosa24

These results indicate that structural modifications can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Antiviral Activity

In vitro studies have indicated that this compound possesses antiviral properties. It has been evaluated against viruses such as dengue virus serotype 2 (DENV2), showing promising results:

Derivative IC50 (µM) CC50 (µM) Selectivity Index (SI)
This compound3.0316.065.30
Iso-Pr Substituted0.4919.3939.5

The selectivity index indicates that the compound can effectively inhibit viral replication while maintaining low toxicity to host cells .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell Line IC50 (µM)
MCF-734.9 ± 1.32
PC328.0 ± 1.86
KB40.1 ± 1.52

Mechanistic studies have revealed that this compound may induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have further elucidated the biological activity of quinoline derivatives related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that brominated quinolines exhibited enhanced antibacterial activity against E. coli and S. aureus, suggesting that modifications can lead to increased inhibition zones compared to standard antibiotics.
  • Antiviral Mechanism : Research indicated that these derivatives act at an early stage of viral infection by reducing intracellular viral protein production without being virucidal, highlighting their potential as antiviral agents.
  • Anticancer Studies : In vitro assays showed specific substitutions on the quinoline ring increased cytotoxicity against breast cancer cells, indicating possible therapeutic applications in treating cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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